tert-Butyl 3-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 3-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate: is a complex organic compound that features a boronic ester group and a piperidine ring[_{{{CITATION{{{_1{tert-Butyl 3-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the boronic ester core[_{{{CITATION{{{1{tert-Butyl 3-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB62123725.htm). One common approach is the reaction of a phenol derivative with a boronic acid derivative under suitable conditions, often using a catalyst to facilitate the formation of the boronic ester bond[{{{CITATION{{{_1{tert-Butyl 3-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones or other oxidized products.
Reduction: : The boronic ester group can be reduced to boronic acids.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized phenols.
Reduction: : Boronic acids.
Substitution: : Substituted piperidines.
Scientific Research Applications
Tert-Butyl 3-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate: has several applications in scientific research:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: : The boronic ester group can interact with biological molecules, making it useful in the study of enzyme inhibitors and other bioactive compounds.
Industry: : Use in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the boronic ester group may form a reversible covalent bond with the active site of the enzyme, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Tert-Butyl 3-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate: is unique due to its specific structural features, such as the boronic ester group and the piperidine ring. Similar compounds might include other boronic esters or piperidine derivatives, but the combination of these features in this particular compound sets it apart.
Similar Compounds
Boronic esters: : Compounds containing boronic acid ester groups.
Piperidine derivatives: : Compounds containing the piperidine ring structure.
This compound's unique combination of structural features makes it a valuable tool in various scientific and industrial applications.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
tert-butyl 3-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34BNO5/c1-16-14-22(5,6)29-23(28-16)17-9-11-18(12-10-17)26-19-8-7-13-24(15-19)20(25)27-21(2,3)4/h9-12,16,19H,7-8,13-15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETUQLDWNBEVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)OC3CCCN(C3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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